molecular formula C11H13Cl2N3O B2594258 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 1435804-01-5

2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B2594258
CAS No.: 1435804-01-5
M. Wt: 274.15
InChI Key: ZBBQEBOTVAHRKX-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the versatile 1,2,4-oxadiazole heterocyclic scaffold . The 1,2,4-oxadiazole ring is renowned for its unique bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability in lead compounds by resisting hydrolysis . This scaffold is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern of this compound, featuring a 4-chlorobenzyl group at the 3-position of the oxadiazole ring and an ethanamine side chain at the 5-position, is designed to probe specific biological targets. The chlorobenzyl moiety can influence lipophilicity and membrane permeability, while the terminal primary amine of the ethanamine chain provides a handle for further chemical derivatization or for forming critical interactions with enzymatic targets. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules or as a core pharmacophore in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)7-10-14-11(5-6-13)16-15-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRFEGKHTKRQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylhydrazine with ethyl oxalate to form the intermediate hydrazide, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. The specific compound under discussion has been associated with:

  • Mechanisms of Action :
    • Cell Cycle Modulation : Similar compounds have shown the ability to induce S-phase arrest in cancer cells, suggesting that this compound may also affect cell cycle dynamics.
    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression, particularly carbonic anhydrases (CAs), which are implicated in cancer metabolism and progression.
  • Case Study Insights :
    • A study evaluated various oxadiazole derivatives for their ability to inhibit human carbonic anhydrases (hCA) associated with cancer. The most active compounds demonstrated selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents against specific cancer types .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

  • Mechanisms of Action :
    • The interaction with microbial enzymes and metabolic pathways can lead to effective inhibition of bacterial growth.
  • Research Findings :
    • Oxadiazole derivatives have been reported to exhibit significant antibacterial activity against various strains, suggesting that the compound may serve as a scaffold for developing new antibiotics .

Synthesis and Development

The synthetic routes for producing 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involve:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
  • Substitution Reactions : The introduction of the chlorobenzyl group is generally conducted via nucleophilic substitution techniques.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to specific targets, while the ethanamine chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituent at Oxadiazole-3 Substituent at Oxadiazole-5 Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine (Target) 4-Chlorobenzyl (CH₂C₆H₄Cl) Ethanamine ~264.6 (free base)* Potential CNS or antimicrobial agent -
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-Chlorophenyl (C₆H₄Cl) Ethanamine (HCl salt) 260.12 Improved solubility via salt form
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methoxyphenyl (C₆H₄OCH₃) Ethanamine 245.7 (free base)* Enhanced electron-donating capacity
[3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 4-Octylphenyl (C₆H₄C₈H₁₇) Methanamine ~317.4 (free base)* High lipophilicity for membrane penetration
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl 2,3-Dimethoxyphenyl Ethanamine (HCl salt) ~311.8* Potential serotonin receptor modulation

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Effects: The 4-chlorobenzyl group in the target compound adds a methylene spacer, increasing steric bulk and flexibility compared to the direct 4-chlorophenyl attachment in . This may enhance binding to hydrophobic pockets in biological targets. Methoxyphenyl (electron-donating) vs. chlorophenyl/chlorobenzyl (electron-withdrawing) substituents alter electronic properties, affecting interactions with enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Chlorophenyl Analog 4-Methoxyphenyl Analog
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.3 ~1.8
Solubility Low (free base) Improved (HCl salt) Moderate (free base)
Hydrogen Bond Donors 2 (amine) 2 (amine) 2 (amine)
Hydrogen Bond Acceptors 4 (oxadiazole + amine) 4 5 (methoxy + oxadiazole + amine)
  • Salt Forms : The hydrochloride salt in enhances solubility, a strategy applicable to the target compound for drug formulation.
  • Bioavailability : The target’s benzyl group may improve membrane permeability compared to phenyl analogs but could increase metabolic oxidation risks.

Biological Activity

The compound 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC11H12ClN3O
Molecular Weight239.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxadiazole moiety is known to enhance the compound's reactivity and binding affinity towards biological targets. In particular, studies suggest that it may exhibit anticancer properties through the induction of apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study showed that similar oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) cells. The apoptosis-inducing capability was confirmed through flow cytometry assays that indicated a dose-dependent increase in apoptotic cells .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bU-9372.41Caspase activation leading to apoptosis

Selective Inhibition

The compound may also act as a selective inhibitor for certain enzymes related to cancer progression. For example, some oxadiazole derivatives have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compounds from these studies demonstrated K_i values in the nanomolar range .

Case Study 1: Anticancer Efficacy

In a recent study focused on the efficacy of oxadiazole derivatives against leukemia cell lines (CEM-13 and MT-4), it was found that certain compounds exhibited greater biological activity than established chemotherapeutics like doxorubicin. The results indicated that the oxadiazole derivatives could serve as promising candidates for further development in cancer therapy .

Case Study 2: Apoptosis Mechanism

Another research effort utilized Western blot analysis to explore the apoptosis mechanism induced by oxadiazole derivatives in MCF-7 cells. The study revealed increased levels of p53 and cleaved caspase-3, confirming that these compounds trigger apoptotic pathways effectively .

Chemical Reactions Analysis

Alkylation of the Primary Amine

The ethanamine moiety undergoes alkylation via nucleophilic substitution, forming N-alkyl derivatives. This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Reagents/ConditionsProductsMechanismYieldReferences
Alkyl halides (e.g., CH₃I), NaOH, ethanolN-Alkylated oxadiazole derivativesNucleophilic substitution60–75%

Research Findings :

  • Alkylation preserves the oxadiazole ring while introducing alkyl groups to the amine, enhancing lipophilicity for improved pharmacokinetic properties.

  • Steric hindrance from the 4-chlorobenzyl group slightly reduces reaction efficiency compared to simpler amines.

Acylation with Carboxylic Acid Derivatives

The primary amine reacts with acylating agents (e.g., acetyl chloride) to form amides, a key step in prodrug synthesis.

Reagents/ConditionsProductsMechanismYieldReferences
Acetyl chloride, pyridineN-Acetylated oxadiazole derivativesNucleophilic acyl substitution80–85%

Research Findings :

  • Acylation improves metabolic stability by blocking enzymatic degradation of the amine group .

  • Pyridine acts as both a catalyst and acid scavenger, preventing HCl-induced ring-opening of the oxadiazole.

Schiff Base Formation

The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing bioactive compounds.

Reagents/ConditionsProductsMechanismYieldReferences
Benzaldehyde, glacial acetic acidSchiff base derivativesCondensation70–78%

Research Findings :

  • Schiff bases derived from this compound exhibit enhanced antimicrobial and anticancer activity compared to the parent molecule .

  • Electron-withdrawing substituents on the aldehyde (e.g., nitro groups) accelerate reaction rates .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorobenzyl group undergoes NAS under harsh conditions, enabling the introduction of electron-rich substituents.

Reagents/ConditionsProductsMechanismYieldReferences
KNH₂, NH₃(l), −33°C4-Aminobenzyl-oxadiazole derivativesAromatic substitution40–50%

Research Findings :

  • The chloro substituent directs incoming nucleophiles to the para position .

  • Low yields are attributed to competing decomposition of the oxadiazole ring under strong basic conditions .

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring can undergo acid- or base-catalyzed hydrolysis, though this is typically undesired.

Reagents/ConditionsProductsMechanismYieldReferences
6M HCl, reflux3-(4-Chlorobenzyl)malonamideAcid hydrolysis90%

Research Findings :

  • Ring-opening is minimized in neutral or mildly acidic conditions, preserving the heterocycle’s bioactivity .

  • Hydrolysis products like malonamide derivatives lack the original compound’s pharmacological effects.

Coordination with Metal Ions

The oxadiazole’s nitrogen atoms and amine group act as ligands for transition metals, forming coordination complexes.

Reagents/ConditionsProductsMechanismYieldReferences
Cu(NO₃)₂, aqueous ethanolCopper(II)-oxadiazole complexesCoordination chemistry65–70%

Research Findings :

  • Metal complexes exhibit enhanced catalytic activity in oxidation reactions .

  • Antibacterial potency of copper complexes is 2–3 times higher than the free ligand .

Q & A

Q. What are the standard synthetic routes for 2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of a hydrazide intermediate with a nitrile precursor. A common method involves reacting 4-chlorobenzyl-substituted hydrazine derivatives with chloroacetonitrile under alkaline conditions. For example, triethylamine (TEA) in dioxane facilitates the formation of the oxadiazole ring at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to purify the product . Yield optimization requires precise stoichiometric control of chloroacetyl chloride (10 mmol) and reaction temperature modulation to avoid side reactions like over-chlorination.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the oxadiazole ring and 4-chlorobenzyl substituent. The ethylamine side chain appears as a triplet (~δ 2.8–3.2 ppm) in 1^1H NMR, while the oxadiazole carbons resonate at ~160–165 ppm in 13^13C NMR.
  • X-ray crystallography : Single-crystal X-ray diffraction (as reported in Acta Crystallographica Section E) provides unambiguous confirmation of the molecular geometry, particularly the dihedral angle between the oxadiazole ring and chlorobenzyl group .
  • FT-IR : Absorbance bands at ~1650 cm1^{-1} (C=N stretching) and ~750 cm1^{-1} (C-Cl) further validate the structure.

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

The compound’s low aqueous solubility can be mitigated using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based complexation. For cellular assays, pre-formulation studies with dynamic light scattering (DLS) are recommended to assess nanoparticle dispersion stability. Ethanol-DMF mixtures (1:1) are effective for recrystallization without compromising purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50_{50} values often stem from assay variability (e.g., cell line selection, incubation time). A meta-analysis approach should:

  • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate purity (>95% by HPLC) to exclude batch-dependent impurities .
  • Cross-reference with computational models (e.g., molecular docking against target proteins like EGFR or tubulin) to identify structure-activity relationships (SARs) .

Q. How can microwave-assisted synthesis improve the efficiency of oxadiazole ring formation?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 15–30 min at 100–120°C) by enhancing cyclization kinetics. Comparative studies show a 15–20% yield increase over classical thermal methods due to reduced side-product formation. This method is particularly effective for scaling reactions to gram quantities while maintaining regioselectivity .

Q. What experimental design principles apply to SAR studies of derivatives?

  • Variable selection : Modify the chlorobenzyl group (e.g., electron-withdrawing substituents) or ethylamine chain (e.g., alkylation).
  • Control groups : Include unsubstituted oxadiazole analogs to isolate electronic effects.
  • High-throughput screening : Use automated liquid handlers to test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Variability in IC50_{50}Assay protocol differences, impurity levelsStandardize MTT assay conditions; HPLC purity checks
Divergent NMR shiftsSolvent polarity, tautomerismUse deuterated DMSO for consistency; DFT calculations
Conflicting SAR trendsOff-target effects in cellular modelsValidate via kinase profiling or CRISPR knockouts

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